

# An In-depth Technical Guide to LY2365109 Hydrochloride (CAS: 1779796-27-8)

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## Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

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## Abstract

**LY2365109 hydrochloride** is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).<sup>[1][2][3][4][5][6]</sup> This technical guide provides a comprehensive overview of **LY2365109 hydrochloride**, including its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

## Chemical and Physical Properties

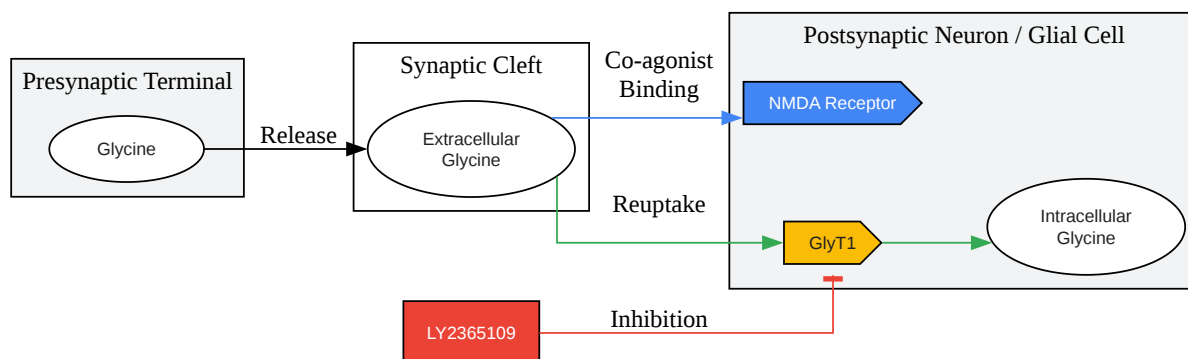
**LY2365109 hydrochloride** is the hydrochloride salt of N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine.<sup>[4]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1779796-27-8	[1][3][7]
Molecular Formula	C <sub>22</sub> H <sub>27</sub> NO <sub>5</sub> · HCl	[1][3][7]
Molecular Weight	421.91 g/mol	[1][2][3]
Purity	≥98% (HPLC)	[1][2][3]
Appearance	Solid	[8]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.[3]	[3]
Storage	Desiccate at room temperature.	[1][2][3]

## Mechanism of Action

LY2365109 acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[9] By inhibiting GlyT1, LY2365109 increases the synaptic levels of glycine.[1][2][3][4] This enhancement of glycinergic neurotransmission is believed to be the primary mechanism underlying its pharmacological effects. The selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2) is a key feature of its pharmacological profile.[1][2][3][4]

## Signaling Pathway of GlyT1 Inhibition



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Caption: Inhibition of GlyT1 by LY2365109 increases synaptic glycine levels.

## Pharmacological Data

The inhibitory activity and in vivo effects of **LY2365109 hydrochloride** have been characterized in various studies.

Parameter	Value	Species	Assay System	Reference
IC <sub>50</sub> (GlyT1)	15.8 nM	Human	Cells over-expressing hGlyT1a	[1][2][3][4][5][6][10][11]
IC <sub>50</sub> (GlyT2)	> 30,000 nM	Human	Cells over-expressing hGlyT2	[1][2][3][4][6]
In Vivo Effect	Dose-dependent elevation of CSF glycine.[10]	Rat	Oral administration (0.3-30 mg/kg)	[10]
In Vivo Effect	Increased seizure thresholds.[9]	Mouse	Maximal Electroshock Seizure (MES) model	[9]
In Vivo Effect	Enhanced acetylcholine and dopamine release in the striatum and prefrontal cortex. [1][2][3][4]	Rat	In vivo microdialysis	[1][2][3][4]

## Experimental Protocols

### In Vitro Glycine Uptake Assay for IC<sub>50</sub> Determination

This protocol describes a method to determine the IC<sub>50</sub> of LY2365109 for GlyT1 using a radiolabeled glycine uptake assay.[8]

Objective: To quantify the inhibitory potency of LY2365109 on GlyT1.

Materials:

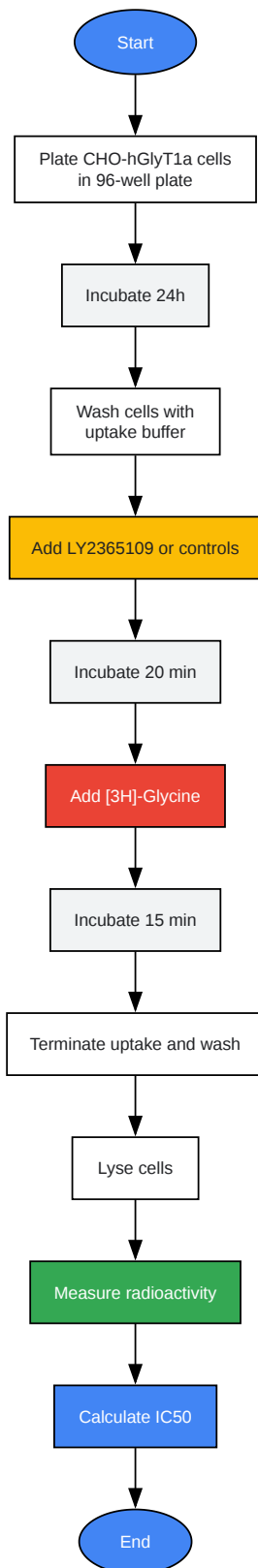
- Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a (CHO-hGlyT1a).[9]

- Complete F-12 medium.
- Uptake buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl<sub>2</sub>, 2.5 mM KCl, 2.5 mM MgSO<sub>4</sub>, 10 mM D-glucose.[8]
- [<sup>3</sup>H]-Glycine.
- **LY2365109 hydrochloride**.
- Non-radioactive glycine.
- 96-well cell culture plates.
- Scintillation counter.

Procedure:

- Cell Culture: Plate CHO-hGlyT1a cells at a density of 40,000 cells/well in a 96-well plate and culture for 24 hours.[8]
- Compound Preparation: Prepare a serial dilution of **LY2365109 hydrochloride** in uptake buffer.
- Assay: a. Aspirate the culture medium and wash the cells twice with uptake buffer.[8] b. Add the different concentrations of LY2365109 to the wells. For control wells, add buffer only (total uptake) or a high concentration of non-radioactive glycine (10 mM) for non-specific uptake.[8] c. Incubate for 20 minutes at 22°C.[8] d. Add [<sup>3</sup>H]-Glycine to all wells to a final concentration of 10 nM. e. Incubate for 15 minutes at 22°C. f. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold uptake buffer. g. Lyse the cells with a suitable lysis buffer. h. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
- Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake from total uptake. b. Plot the percentage of inhibition of specific [<sup>3</sup>H]-Glycine uptake against the logarithm of LY2365109 concentration. c. Determine the IC<sub>50</sub> value by non-linear regression analysis.

## Experimental Workflow: In Vitro Glycine Uptake Assay



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Caption: Workflow for determining the IC<sub>50</sub> of LY2365109.

## In Vivo Maximal Electroshock Seizure (MES) Model in Mice

This protocol describes the induction of seizures in mice to evaluate the anticonvulsant properties of LY2365109.[\[2\]](#)[\[10\]](#)

Objective: To assess the ability of LY2365109 to protect against generalized tonic-clonic seizures.

Materials:

- Male CF-1 mice.[\[10\]](#)
- Electroconvulsive shock apparatus.
- Corneal electrodes.
- 0.5% Tetracaine hydrochloride solution (topical anesthetic).[\[7\]](#)
- 0.9% Saline solution.[\[7\]](#)
- **LY2365109 hydrochloride**.
- Vehicle control.

Procedure:

- Animal Preparation: Acclimatize mice to the laboratory conditions.
- Drug Administration: Administer **LY2365109 hydrochloride** or vehicle control orally (p.o.) at desired doses.
- MES Test: a. At the time of peak effect of the drug, restrain the mouse. b. Apply a drop of topical anesthetic to the corneas, followed by a drop of saline.[\[7\]](#) c. Place the corneal electrodes on the eyes. d. Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[\[7\]](#)[\[10\]](#)

- Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
- Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[10]
- Data Analysis: a. Calculate the percentage of animals protected in the drug-treated groups compared to the vehicle-treated control group. b. The ED<sub>50</sub> (median effective dose) can be calculated using probit analysis.[10]

## In Vivo Microdialysis in Rats

This protocol provides a general framework for conducting in vivo microdialysis to measure neurotransmitter levels in the rat brain following administration of LY2365109.[12][13][14]

Objective: To measure extracellular levels of glycine, acetylcholine, and dopamine in specific brain regions.

Materials:

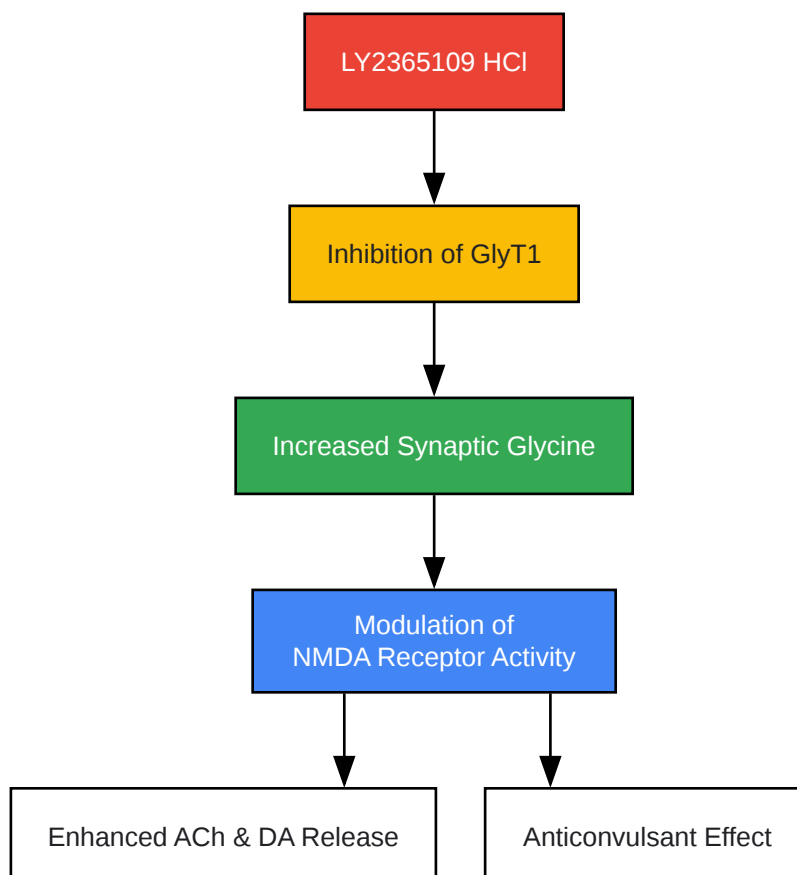
- Male Sprague-Dawley rats.[10]
- Stereotaxic apparatus.
- Microdialysis probes.
- Guide cannulae.
- Microsyringe pump.
- Fraction collector.
- Artificial cerebrospinal fluid (aCSF).
- **LY2365109 hydrochloride.**
- Analytical system (e.g., HPLC with electrochemical detection).

Procedure:



- **Surgical Implantation of Guide Cannula:** a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum).<sup>[14]</sup> c. Allow the animal to recover for several days.
- **Microdialysis Experiment:** a. Gently insert the microdialysis probe through the guide cannula. b. Connect the probe to the microsyringe pump and fraction collector. c. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ). d. Collect baseline dialysate samples. e. Administer **LY2365109 hydrochloride** or vehicle. f. Continue collecting dialysate samples at regular intervals.
- **Sample Analysis:** a. Analyze the dialysate samples for concentrations of glycine, acetylcholine, and dopamine using a suitable analytical method like HPLC-ECD.
- **Data Analysis:** a. Express the neurotransmitter concentrations as a percentage of the baseline levels. b. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

## Logical Relationship: From Mechanism to In Vivo Effect



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Caption: The pharmacological cascade of LY2365109.

## Conclusion

**LY2365109 hydrochloride** is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies in the field of neuroscience and drug development. The detailed protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of GlyT1 inhibitors.

Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers. **LY2365109 hydrochloride** is for research use only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

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